Leocarpinolide F

Description

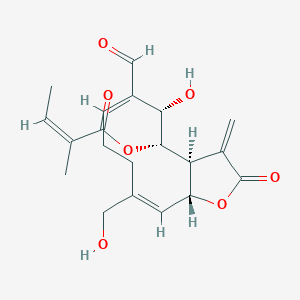

Leocarpinolide F is a natural sesquiterpenoid isolated from Siegesbeckia orientalis (also known as Sigesbeckia orientalis), a plant traditionally used in Asian medicine for treating inflammatory conditions such as rheumatism . Structurally, it belongs to the germacranolide subclass of sesquiterpene lactones, characterized by a 10-membered ring fused to a lactone moiety. Its molecular formula is C₂₀H₂₄O₇, with a molecular weight of 376.4 g/mol and a CAS number of 145042-08-6 . However, detailed pharmacological investigations remain sparse compared to its structurally related analogs, such as Leocarpinolide B (LB).

Properties

Molecular Formula |

C20H24O7 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

[(3aS,4S,5S,6E,10E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H24O7/c1-4-11(2)19(24)27-18-16-12(3)20(25)26-15(16)8-13(9-21)6-5-7-14(10-22)17(18)23/h4,7-8,10,15-18,21,23H,3,5-6,9H2,1-2H3/b11-4-,13-8+,14-7-/t15-,16+,17+,18+/m1/s1 |

InChI Key |

RGDZQGAEJIRTEC-CFHVYGCASA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(\CC/C=C(\[C@@H]1O)/C=O)/CO)OC(=O)C2=C |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leocarpinolide F involves several steps, starting from the extraction of the compound from Siegesbeckia orientalis. The extraction process typically involves the use of organic solvents to isolate the compound from the plant material. The isolated compound is then purified using chromatographic techniques to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound is not well-documented, and it is primarily obtained through extraction from natural sources. The scalability of the extraction process and the availability of the plant material are critical factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Leocarpinolide F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups.

Scientific Research Applications

Leocarpinolide F has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . Some of the notable applications are:

Chemistry: this compound is used as a starting material for the synthesis of other bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as an anti-inflammatory agent, making it a subject of interest in biological research.

Industry: The compound’s bioactive properties make it a candidate for use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Leocarpinolide F involves its interaction with specific molecular targets and pathways. One of the primary targets is the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response and inflammation . This compound inhibits the DNA binding activity of NF-κB, thereby reducing the production of inflammatory cytokines and other mediators involved in the inflammatory response .

Comparison with Similar Compounds

Structural and Functional Similarities

Leocarpinolide F shares a core sesquiterpene lactone framework with LB, but differences in substituents and stereochemistry influence their bioactivity profiles:

Pharmacological and Mechanistic Differences

Anti-Inflammatory and Anti-Arthritic Effects

Leocarpinolide B has been extensively studied for its anti-inflammatory properties. In collagen type II-induced arthritis (CIA) mouse models, LB:

- Reduced serum levels of IL-6, IL-8, TNF-α, and IFN-γ by 40–60% .

- Inhibited synovial cell proliferation and migration in human SW982 cells at 20 µM .

- Directly bound to NF-κB p65, suppressing its DNA-binding activity (binding score: −6.7 kcal/mol ) .

In contrast, this compound lacks documented anti-inflammatory data, with studies focusing on its insecticidal effects. For example, it demonstrated >80% mortality in Spodoptera littoralis larvae at 50 ppm .

Molecular Targets and Pathways

LB’s mechanism involves NF-κB pathway inhibition, validated through molecular docking and in vitro assays . Network pharmacology identified additional targets like MAPKs and Nrf2, suggesting multi-target activity .

Biological Activity

Leocarpinolide F is a compound of significant interest in biological research due to its potential therapeutic applications, particularly in the context of inflammation and related diseases. This article examines the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and potential applications in medicine.

Overview of this compound

This compound is a sesquiterpene lactone derived from natural sources, known for its complex structure and diverse biological activities. Its unique molecular configuration makes it a valuable candidate for further research in pharmacology and medicinal chemistry.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of immune response and inflammation, and its dysregulation is implicated in various inflammatory diseases.

- Targeting NF-κB : this compound has been shown to directly inhibit the DNA binding activity of NF-κB p65, which is crucial for the transcription of pro-inflammatory cytokines. This inhibition occurs through direct binding to NF-κB p65, leading to reduced activation of inflammatory pathways .

Biological Activities

This compound exhibits several notable biological activities:

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in modulating inflammatory responses:

- Cytokine Secretion : In IL-1β-induced human synovial SW982 cells, this compound significantly decreased the secretion of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

- Cell Proliferation : The compound has shown inhibitory effects on cell proliferation and migration in inflammatory conditions, which could be beneficial for diseases like rheumatoid arthritis .

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been investigated for their anti-inflammatory properties:

- Rheumatoid Arthritis Models : Similar sesquiterpene lactones have been evaluated for their ability to alleviate symptoms in collagen-induced arthritis models, providing a framework for understanding how this compound may function in similar contexts .

Data Table: Biological Activities of this compound

Q & A

Q. What are the established methods for isolating and purifying Leocarpinolide F from natural sources?

this compound, a sesquiterpene lactone, is typically isolated using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or HPLC). Structural confirmation requires spectroscopic methods: nuclear magnetic resonance (NMR) for stereochemical analysis, mass spectrometry (MS) for molecular weight determination, and X-ray crystallography for absolute configuration . Purity validation via HPLC (>95%) is critical, with protocols mirroring those used for structurally similar compounds like Leocarpinolide B .

Q. How is the anti-inflammatory activity of this compound evaluated in preliminary assays?

Initial screening involves in vitro models such as lipopolysaccharide (LPS)-induced macrophage (RAW 264.7) assays to measure cytokine suppression (e.g., TNF-α, IL-6). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Positive controls (e.g., dexamethasone) and cytotoxicity assessments (via MTT assay) are mandatory to confirm specificity .

Q. What computational tools are used to predict the molecular targets of this compound?

Molecular docking (AutoDock Vina, Schrödinger) and pharmacophore modeling (LigandScout) against targets like NF-κB or COX-2 provide mechanistic hypotheses. ADMET prediction (SwissADME) evaluates pharmacokinetic feasibility. These in silico results guide subsequent in vivo experimental design .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different experimental models?

Discrepancies (e.g., efficacy in murine models vs. human cell lines) require rigorous validation of experimental conditions:

- Dose standardization : Account for interspecies metabolic differences.

- Model relevance : Compare results across primary cells, organoids, and transgenic models.

- Data normalization : Use housekeeping genes (e.g., GAPDH) in qPCR or adjust for batch effects in omics data. Meta-analyses of raw datasets (deposited in repositories like Zenodo) enhance reproducibility .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Semi-synthetic modification focuses on functional groups (e.g., α-methylene-γ-lactone) using regioselective reactions. Key steps:

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential for autoimmune diseases?

Use collagen-induced arthritis (CIA) murine models with endpoints:

- Clinical scoring : Joint swelling and histopathology (synovitis, cartilage erosion).

- Biomarkers : Serum IL-17A, anti-collagen antibodies. Include a placebo arm and blinded assessments to reduce bias. Dose regimens should mimic human pharmacokinetics (e.g., oral bioavailability studies) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Nonlinear regression (GraphPad Prism) fits sigmoidal curves for IC₅₀/EC₅₀. For multi-dose experiments, ANOVA with post-hoc Tukey tests identifies significant differences. Power analysis (G*Power) ensures adequate sample sizes (n ≥ 6 per group) .

Q. How can researchers address low yield in this compound isolation from natural sources?

Optimize extraction parameters via response surface methodology (RSM):

- Variables : Solvent polarity, temperature, extraction time.

- Validation : UPLC-QTOF-MS for quantification. Alternative sources (e.g., endophytic fungi) or heterologous biosynthesis in E. coli may improve scalability .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.